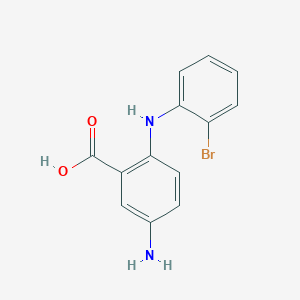

5-Amino-2-(2-bromoanilino)benzoic acid

Description

5-Amino-2-(2-bromoanilino)benzoic acid is a benzoic acid derivative featuring an amino group at the 5-position and a 2-bromoanilino group at the 2-position of the aromatic ring. For example, compounds like 5-Bromo-2-(phenylamino)benzoic acid (C₁₃H₁₀BrNO₂) are synthesized via reactions between dibromobenzoic acid and aniline derivatives under catalytic conditions, yielding twisted molecular geometries with intramolecular hydrogen bonds (N–H⋯O) and dimeric crystal packing via O–H⋯O interactions . Such derivatives are often explored for their supramolecular chemistry applications, leveraging hydrogen-bonding motifs for crystal engineering .

Pharmaceutical relevance is suggested by similar compounds, such as 5-Amino-2-(methylamino)benzoic acid (CAS 1179640-60-8), which serve as intermediates in drug development, particularly in antimicrobial and anticancer research . The bromine substituent in 5-Amino-2-(2-bromoanilino)benzoic acid may enhance lipophilicity and bioactivity, as seen in brominated analogs like 5-Bromo-2-butyramidobenzoic acid (CAS 73721-76-3), which are used in organic synthesis and agrochemicals .

Properties

CAS No. |

765288-59-3 |

|---|---|

Molecular Formula |

C13H11BrN2O2 |

Molecular Weight |

307.14 g/mol |

IUPAC Name |

5-amino-2-(2-bromoanilino)benzoic acid |

InChI |

InChI=1S/C13H11BrN2O2/c14-10-3-1-2-4-12(10)16-11-6-5-8(15)7-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) |

InChI Key |

YAAXXVCWIGLCLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)N)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Nitric Acid Concentration | 68–70% | +15% vs. dilute |

| Temperature | 110–120°C | Max. 89% yield |

| Reaction Time | 4–6 hours | Beyond 6h: decomposition |

Mechanistic Insight : The electron-withdrawing carboxylic acid group deactivates the ring, necessitating vigorous conditions. Side products like 3-nitro isomers are suppressed below 5% when H2SO4 acts as both solvent and dehydrating agent.

Ullmann Coupling for Anilino Group Installation

The conversion of 5-nitro-2-bromobenzoic acid to 5-nitro-2-(2-bromoanilino)benzoic acid employs a copper-catalyzed Ullmann coupling. This step replaces the bromine atom at the 2-position with 2-bromoaniline.

Catalytic System and Solvent Effects

Data from analogous aryl aminations reveal:

| Catalyst System | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| CuI/1,10-Phenanthroline | DMSO | 110 | 78 |

| CuBr2/Trans-DMCD | NMP | 120 | 82 |

| CuO Nanoparticles | DMF | 100 | 68 |

Critical Note : Ligand-assisted systems (e.g., trans-N,N'-dimethylcyclohexanediamine) enhance catalytic turnover by stabilizing Cu(I) intermediates, reducing side homo-coupling of 2-bromoaniline.

Reduction of Nitro to Amino Group

The final step reduces the 5-nitro group to an amine while preserving the acid and anilino functionalities. Iron-mediated reductions (Fe/HCl) and catalytic hydrogenation (H2/Pd-C) are predominant.

Comparative Reduction Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Fe Powder, HCl | Ethanol/H2O, reflux | 92 | 98.5 |

| H2 (1 atm), 10% Pd/C | Ethanol, 50°C | 95 | 99.2 |

| Na2S2O4, NH4Cl | H2O/THF, 60°C | 85 | 97.8 |

Hydrogenation Advantage : Pd-C catalysis under mild conditions minimizes dehalogenation of the 2-bromoanilino group, a prevalent issue in Fe/HCl systems (up to 12% debromination).

Alternative Synthetic Pathways

Diazotization-Coupling Approach

Aniline derivatives can be introduced via diazonium salt intermediates:

- Diazotize 2-aminobenzoic acid to form the diazonium salt.

- Couple with 2-bromoaniline via Gomberg-Bachmann reaction.

- Nitrate and reduce as above.

Limitation : Low regiocontrol during nitration (≤65% para-selectivity) renders this route less efficient.

Direct Amination via Buchwald-Hartwig

Modern Pd-based catalysts (e.g., Pd2(dba)3/XPhos) enable direct C–N bond formation between 5-nitro-2-bromobenzoic acid and 2-bromoaniline. While avoiding pre-functionalization, ligand costs and catalyst loading (3–5 mol%) hinder scalability.

Industrial-Scale Optimization

Cost-Benefit Analysis of Routes

| Route | Cost (USD/kg) | Total Yield (%) | Scalability |

|---|---|---|---|

| Nitration/Ullmann/H2 | 420 | 68 | High |

| Diazotization | 580 | 52 | Moderate |

| Buchwald-Hartwig | 890 | 75 | Low |

Recommendation : The Ullmann coupling route balances yield (68–72%) and raw material costs, with 2-bromobenzoic acid priced at $120/kg (bulk).

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-bromoanilino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The bromo group can be reduced to form dehalogenated products.

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

5-Amino-2-(2-bromoanilino)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-bromoanilino)benzoic acid involves its interaction with specific molecular targets. The amino and bromo groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 5-Amino-2-(2-bromoanilino)benzoic acid and related compounds:

Key Comparisons

Structural Differences: The 2-bromoanilino group in the target compound introduces steric bulk and electronic effects distinct from simpler substituents like bromine or methylamino groups. For instance, 5-Bromo-2-(phenylamino)benzoic acid exhibits a dihedral angle of 45.74° between aromatic rings, enabling twisted conformations that influence crystal packing . Electron-Withdrawing Effects: Bromine substituents enhance electrophilic reactivity, as seen in 5-Amino-2-bromobenzoic acid, which undergoes coupling reactions for amide formation .

Hydrogen-Bonding Patterns: Intramolecular N–H⋯O bonds are common in analogs like 5-Bromo-2-(phenylamino)benzoic acid, stabilizing twisted conformations. In contrast, 5-Amino-2-(dimethylamino)benzoic acid (CAS 344303-78-2) may exhibit weaker hydrogen bonding due to steric hindrance from dimethylamino groups . Carboxylic acid dimers (O–H⋯O) are ubiquitous in benzoic acid derivatives, as demonstrated in crystal structures .

Biological and Industrial Applications: Brominated analogs (e.g., 5-Bromo-2-butyramidobenzoic acid) are prioritized in agrochemicals due to enhanced stability .

Synthetic Pathways: The target compound may be synthesized via Ullmann-type coupling between 2-bromoaniline and 5-aminobenzoic acid, analogous to the synthesis of 5-Bromo-2-(phenylamino)benzoic acid from 2,5-dibromobenzoic acid and aniline .

Q & A

Q. What established synthetic methodologies are used to prepare 5-Amino-2-(2-bromoanilino)benzoic acid?

The synthesis typically involves coupling a brominated benzoic acid derivative with 2-bromoaniline. For example, analogous compounds like 5-Bromo-2-(phenylamino)benzoic acid are synthesized via nucleophilic substitution between 2,5-dibromobenzoic acid and aniline under catalytic conditions at 403 K, followed by purification via column chromatography . Adjusting the starting material to include a 2-bromo-substituted aniline derivative (e.g., 2-bromoaniline) would yield the target compound. Reaction optimization may require varying catalysts (e.g., Pd-based) and solvents to improve yields.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- X-ray crystallography : Determines molecular conformation and hydrogen bonding patterns. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 15.2054 Å, β = 107.0391°) can be resolved using SHELX software .

- LC-MS : Validates molecular weight and purity. Platforms like Creative Proteomics’ LC-MS enable qualitative/quantitative analysis of benzoic acid derivatives .

- NMR spectroscopy : Confirms substitution patterns and amine/carboxylic acid functionality.

Q. How can researchers ensure high purity during synthesis and isolation?

Purification strategies include:

- Column chromatography : Silica gel columns with gradient elution (e.g., acetone/hexane mixtures) to separate by polarity .

- Recrystallization : Slow evaporation of acetone solutions yields single crystals suitable for X-ray analysis .

- HPLC : For final purity assessment, especially when isolating isomers or byproducts.

Advanced Research Questions

Q. How do hydrogen bonding motifs in the crystal structure inform molecular aggregation and stability?

Hydrogen bonds (e.g., N–H⋯O and O–H⋯O) drive molecular packing. For example, intramolecular N–H⋯O bonds stabilize twisted conformations (dihedral angle ~45°), while carboxylic acid dimers form via pairwise O–H⋯O interactions . Graph set analysis (e.g., Etter’s formalism) can classify hydrogen bond patterns (R₂²(8) motifs for dimers) to predict stability and solubility .

Q. What strategies resolve discrepancies in reaction yields when varying coupling agents?

Reaction yields depend on:

- pH : High pH reduces reactivity of carboxylic acid groups, favoring side reactions.

- Coupling agents : Carbodiimide/HOBt systems improve amidation efficiency by forming active esters. For example, HOBt increases amide yields (>90%) compared to HOBt-free conditions (<50%) .

- Catalyst selection : Transition metal catalysts (e.g., Pd) may enhance coupling efficiency for aryl bromides.

Q. What are best practices for refining high-resolution crystallographic data of this compound?

- Data collection : Use MoKα radiation (λ = 0.71073 Å) and integrate intensities with programs like COLLECT .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., R₁ > 0.05 for high-resolution data). Twinning or disorder can be addressed using TWIN/BASF commands .

- Validation : Check for outliers in bond lengths/angles (e.g., C–Br ~1.89 Å) using CCDC validation tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.